molecular formula C21H17N3O2 B11690391 N'-[(E)-1H-indol-3-ylmethylidene]-2-(naphthalen-2-yloxy)acetohydrazide

N'-[(E)-1H-indol-3-ylmethylidene]-2-(naphthalen-2-yloxy)acetohydrazide

Cat. No.: B11690391
M. Wt: 343.4 g/mol
InChI Key: BQFFRKSVMIPTBD-YDZHTSKRSA-N
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE typically involves the condensation of an indole derivative with a naphthalene-based acylhydrazide. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Chemical Reactions Analysis

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays for its potential antiviral and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C21H17N3O2/c25-21(14-26-18-10-9-15-5-1-2-6-16(15)11-18)24-23-13-17-12-22-20-8-4-3-7-19(17)20/h1-13,22H,14H2,(H,24,25)/b23-13+

InChI Key

BQFFRKSVMIPTBD-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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